MFCD02333680
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Overview
Description
MFCD02333680 is a chemical compound with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a valuable substance in various scientific and industrial fields.
Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been known to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been shown to affect a variety of biochemical pathways, often leading to changes in cellular processes .
Pharmacokinetics
One study suggests that a related compound, 4- [4- (4-chloro-phenyl)-thiazol-2-ylamino]-phenol (ski-ii), is orally bioavailable and can be detected in the blood for at least 8 hours .
Result of Action
Quinazoline derivatives have been shown to have a variety of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv and anti-analgesic activities .
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives have diverse pharmaceutical and physiological utility, including antimicrobial, antihyperlipidemic, anticonvulsant, antihypertensive, and anti-inflammatory activities .
Cellular Effects
Some quinazoline derivatives have been shown to inhibit tumor growth in mice .
Molecular Mechanism
It is known that quinazoline derivatives can inhibit the ATP-binding site of certain enzymes .
Temporal Effects in Laboratory Settings
Some quinazoline derivatives have been detected in the blood for at least 8 hours after oral administration .
Dosage Effects in Animal Models
Some quinazoline derivatives have shown a significant inhibition of tumor growth in mice with an IC 50 of 0.5 μM .
Metabolic Pathways
It is known that quinazoline derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that quinazoline derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that quinazoline derivatives can interact with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02333680 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:
One-step synthesis: This method involves a direct reaction between the starting materials under controlled conditions.
Two-step synthesis: This method involves an initial reaction to form an intermediate, followed by a second reaction to produce the final compound.
Hydrothermal synthesis: This method involves the use of high temperature and pressure to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
MFCD02333680 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
MFCD02333680 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe for studying biological processes.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Properties
IUPAC Name |
4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-17-7-3-1-5-15(17)19-23-18-8-4-2-6-16(18)20(24-19)22-13-9-11-14(25)12-10-13/h1-12,25H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDWQFJXPJWPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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